E3 Ligase Ligand-linker Conjugate 116

PROTAC SMARCA2 DC50

PROTAC researchers require validated intermediates that preserve published ternary complex cooperativity. Conjugate 116 is the definitive VHL-PEG module for ACBI1 synthesis, with co-crystallized ternary complex geometry (PDB: 7S4E). - Enables SMARCA2/4 degrader synthesis (DC50 = 6/11 nM in MV-4-11 cells) - Cooperativity factor α=4.8; substitution alters degradation potency - Solid, stable at -20°C; ideal QC reference for PROTAC workflows

Molecular Formula C48H75N5O15S
Molecular Weight 994.2 g/mol
Cat. No. B15620667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 116
Molecular FormulaC48H75N5O15S
Molecular Weight994.2 g/mol
Structural Identifiers
InChIInChI=1S/C48H75N5O15S/c1-12-15-66-44(58)51-35(28-62-19-16-60-18-21-64-30-39(55)67-47(6,7)8)29-63-20-17-61-22-23-65-38-24-33(40-32(2)50-31-69-40)13-14-34(38)26-49-42(56)37-25-36(54)27-53(37)43(57)41(46(3,4)5)52-45(59)68-48(9,10)11/h12-14,24,31,35-37,41,54H,1,15-23,25-30H2,2-11H3,(H,49,56)(H,51,58)(H,52,59)/t35-,36+,37-,41+/m0/s1
InChIKeyCSRUAUVXUTZRQB-KLVXKUCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 116: VHL-Based PROTAC Intermediate


E3 Ligase Ligand-linker Conjugate 116 (CAS 2409844-90-0) is a pre-assembled, bifunctional intermediate comprising a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand conjugated to a polyethylene glycol (PEG)-based linker . With a molecular weight of 994.20 Da and the molecular formula C48H75N5O15S, the conjugate is supplied as a solid stable at -20°C for long-term storage . Its primary, documented utility is as the critical E3 ligase-recruiting module for the synthesis of PROTAC SMARCA2/4-degrader-28 (also known as PROTAC 1 or ACBI1), a first-in-class degrader targeting the BAF chromatin remodeling complex ATPases SMARCA2 and SMARCA4 [1].

E3 Ligase Ligand-linker Conjugate 116: In-Class Substitution Risks


E3 Ligase Ligand-linker Conjugate 116 is not a commodity VHL-PEG conjugate. The VHL ligand, the specific PEG linker length and composition, and the allyl carbamate capping group are co-optimized within the context of the final degrader ACBI1 to achieve potent, cooperative ternary complex formation with SMARCA2 and VHL [1]. Replacing Conjugate 116 with an in-class analog—such as a conjugate containing a shorter PEG linker, a different VHL warhead stereochemistry, or an alternative capping group—would alter the trajectory of the linker and the relative orientation of the E3 ligase and target protein. This directly impacts the key thermodynamic parameter for PROTAC efficacy: the cooperativity factor (α) of ternary complex formation [1]. For ACBI1, this cooperativity was established as α = 4.8, meaning the degrader binds the VCB complex with 4.8-fold higher affinity when pre-bound to SMARCA2 [1]. Substitution of the conjugate module would require complete re-optimization of this parameter, with no guarantee of retaining the same degradation potency (DC50 of 6 nM for SMARCA2) .

E3 Ligase Ligand-linker Conjugate 116: Differentiation Evidence


Enhanced SMARCA2 Degradation Potency vs. Conjugate 115

E3 Ligase Ligand-linker Conjugate 116 is the specific conjugate module used to synthesize ACBI1, a potent PROTAC degrader of SMARCA2 with a DC50 of 6 nM in MV-4-11 cells [1]. In contrast, the closely related E3 Ligase Ligand-linker Conjugate 115 (CAS 2375564-59-1) was used to synthesize PROTAC 1, an earlier partial degrader with a substantially weaker DC50 of approximately 300 nM for SMARCA2 in the same cell line [2]. This represents a 50-fold improvement in degradation potency directly attributable to the conjugate module and the resulting optimized degrader architecture .

PROTAC SMARCA2 DC50 Ternary Complex Cooperativity

Ternary Complex Cooperativity as a Structural Differentiator

The degrader ACBI1, synthesized from Conjugate 116, exhibits positive binding cooperativity with a cooperativity factor (α) of 4.8, measured by isothermal titration calorimetry (ITC) [1]. This means ACBI1 binds the VHL-ElonginC-ElonginB (VCB) complex with 4.8-fold higher affinity when pre-bound to the SMARCA2 bromodomain. The structural basis for this cooperativity was resolved via high-resolution ternary complex crystal structures (PDB: 7S4E for ACBI1; PDB: 6HAY for PROTAC 1) [1][2]. The linker geometry and VHL ligand orientation contributed by Conjugate 116 are integral to this cooperativity. The earlier degrader PROTAC 1 (built with Conjugate 115) also shows cooperativity but with a distinct ternary complex conformation, resulting in markedly lower degradation efficiency [3].

Cooperativity Factor Ternary Complex ITC Crystal Structure VHL

Pan-BAF ATPase Degradation vs. Selective SMARCA2 Degraders

ACBI1, incorporating Conjugate 116, is a cooperative degrader of three BAF/PBAF complex subunits: SMARCA2 (DC50 = 6 nM), SMARCA4 (DC50 = 11 nM), and PBRM1 (DC50 = 32 nM) in MV-4-11 cells [1]. By contrast, next-generation SMARCA2-selective PROTACs such as ACBI2 (DC50 ~1 nM in RKO cells) and SMD-3236 (DC50 < 1 nM, >2000-fold selectivity over SMARCA4) are designed to spare SMARCA4 and PBRM1 to avoid on-target toxicity in normal tissues [2][3]. This makes Conjugate 116-derived ACBI1 uniquely suited as a pan-BAF ATPase degrader tool compound, whereas conjugates designed for selective SMARCA2 degraders (e.g., E3 Ligase Ligand-linker Conjugate 159 for SMD-3236) [4] serve fundamentally different experimental purposes.

PBRM1 Multi-target Degradation BAF Complex PBAF Complex DC50

Bifunctional Conjugate Architecture with Defined SMILES and Molecular Identity Enables Reproducible Synthesis vs. Ambiguous In-House Linker Assembly

E3 Ligase Ligand-linker Conjugate 116 is supplied with a fully characterized chemical identity: CAS 2409844-90-0, molecular weight 994.20 Da, molecular formula C48H75N5O15S, and a defined SMILES string encoding the VHL ligand stereochemistry, PEG linker topology, and allyl carbamate terminus . This contrasts with attempting to source VHL ligand and PEG linker separately and performing in-house conjugation, which introduces batch-to-batch variability in linker coupling efficiency, protection/deprotection steps, and stereochemical integrity. The SMILES specification confirms the (S,R,S)-AHPC-based VHL ligand configuration, the exact PEG4-PEG3 linker architecture, and the allyl carbamate capping group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for final PROTAC assembly .

SMILES Molecular Weight Purity Reproducibility Chemical Synthesis

E3 Ligase Ligand-linker Conjugate 116: Application Scenarios


ACBI1 Synthesis for SMARCA4-Mutant Cancer Models

Conjugate 116 is the definitive building block for the synthesis of ACBI1, a potent degrader of BAF ATPase subunits SMARCA2 and SMARCA4 (DC50 = 6 and 11 nM, respectively, in MV-4-11 cells). ACBI1 induces anti-proliferative effects and cell death through SMARCA2 depletion specifically in SMARCA4-mutant cancer cell lines, and in acute myeloid leukemia (AML) cells dependent on SMARCA4 ATPase activity [1]. This application exploits the synthetic lethal relationship between SMARCA2 and SMARCA4, making Conjugate 116 essential for any study aiming to replicate or build upon the published ACBI1 pharmacology.

PROTAC 1 as a Partial Degrader Control for SAR Studies

E3 Ligase Ligand-linker Conjugate 116 can also be used to synthesize PROTAC SMARCA2/4-degrader-28 (PROTAC 1), a partial degrader achieving ~65% and ~70% maximal degradation of SMARCA2 and SMARCA4 with DC50 values of approximately 300 nM and 250 nM, respectively [1]. PROTAC 1 serves as a critical comparator compound in SAR studies, as it shares the same VHL ligand and target protein ligand (+)-JQ-1 but differs in linker composition from ACBI1, enabling researchers to deconvolute the contribution of linker architecture to degradation efficiency and ternary complex cooperativity [1].

Structurally Resolved Ternary Complex Studies

The ACBI1 degrader derived from Conjugate 116 has been co-crystallized in ternary complex with the SMARCA2 bromodomain and the VHL/ElonginC/ElonginB complex (PDB: 7S4E), providing atomic-level insight into the protein-protein interface induced by the PROTAC [1][2]. This makes Conjugate 116-derived PROTACs valuable tools for hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies of ternary complex dynamics, molecular dynamics simulations of linker conformational sampling, and rational PROTAC design campaigns seeking to understand cooperativity determinants [1].

QC Validation Standard for PROTAC Workflows

With its fully defined chemical identity, multi-vendor commercial availability, and extensive publication track record in a Nature Chemical Biology study, Conjugate 116 serves as an ideal reference standard for quality control (QC) benchmarking in PROTAC synthesis workflows [1][2]. CROs and medicinal chemistry groups can use Conjugate 116 to validate new linker conjugation protocols, calibrate LC-MS purity analysis of PROTAC intermediates, and establish batch acceptance criteria for in-house VHL-PEG conjugate production.

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